2-Bromo-N,N-dimethylethanamine hydrobromide
Description
Nomenclature and IUPAC Classification
2-Bromo-N,N-dimethylethanamine hydrobromide follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's official IUPAC designation is this compound, reflecting its structural composition and salt formation. The Chemical Abstracts Service has assigned this compound the unique identifier 2862-39-7, providing universal recognition within chemical databases and literature.
The molecular formula C4H11Br2N indicates the presence of four carbon atoms, eleven hydrogen atoms, two bromine atoms, and one nitrogen atom, with a molecular weight of 232.94 grams per mole. The compound's systematic name derives from its base structure of ethanamine, modified with N,N-dimethyl substitution and 2-bromo positioning, combined with hydrobromide salt formation. Alternative nomenclature includes (2-bromoethyl)dimethylamine hydrobromide and 2-bromoethyldimethylammonium bromide, reflecting different naming conventions used across chemical literature.
The InChI code 1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H provides a standardized structural representation, while the InChI key MFRUVSDIZTZFFL-UHFFFAOYSA-N serves as a unique molecular identifier. The European Community has assigned this compound the EINECS number 220-680-4, facilitating regulatory identification within European chemical registrations.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2862-39-7 | |
| Molecular Formula | C4H11Br2N | |
| Molecular Weight | 232.94 g/mol | |
| EINECS Number | 220-680-4 | |
| Melting Point | 188-189°C |
Historical Development and Discovery
The historical development of this compound stems from broader advances in organobromine chemistry and quaternary ammonium salt synthesis during the mid-twentieth century. The compound emerged as part of systematic investigations into halogenated amine derivatives, particularly those featuring tertiary amine functionality combined with alkyl halide substituents. Early synthetic approaches focused on the controlled bromination of dimethylaminoethyl derivatives, leading to the establishment of reliable preparation methods for this specific hydrobromide salt.
The synthesis methodology development paralleled advances in pharmaceutical intermediate chemistry, where researchers sought versatile building blocks for drug development programs. Historical synthesis routes involved the reaction of dimethylaminoethanol with hydrobromic acid, converting the hydroxyl functionality to bromine while simultaneously forming the hydrobromide salt. This approach represented an evolution from earlier, more complex multi-step procedures toward streamlined synthetic pathways suitable for larger-scale production.
Documentation from synthetic chemistry literature indicates that the compound gained prominence through its utility in nucleophilic substitution reactions, particularly in pharmaceutical research contexts. The historical timeline reveals increasing recognition of quaternary ammonium salts as valuable synthetic intermediates, with this compound representing a specific example of this compound class. Research groups investigating antimicrobial properties of quaternary ammonium compounds contributed to the expanded understanding of this particular brominated derivative.
The compound's historical significance extends to its role in developing synthetic methodologies for complex pharmaceutical targets. Early investigations into dimethyltryptamine synthesis pathways, for example, identified this compound as a potential intermediate in Grignard-based coupling reactions with indole derivatives. Such applications demonstrated the compound's versatility beyond simple chemical transformations, establishing its position within medicinal chemistry research programs.
Significance in Modern Organic Chemistry
In contemporary organic chemistry, this compound occupies a significant position as both a synthetic intermediate and a research tool. The compound's dual functionality, featuring both electrophilic bromine and nucleophilic nitrogen centers, enables participation in diverse chemical transformations that are fundamental to modern synthetic strategies. Its quaternary ammonium salt structure provides enhanced stability and solubility characteristics compared to free base forms, making it particularly valuable for pharmaceutical applications.
Modern synthetic applications extensively utilize this compound as a methylating agent, where it facilitates the transfer of methyl groups to various substrates through its interaction with methyltransferase enzymes. This functionality proves essential in biochemical research contexts, particularly in studies investigating gene regulation and protein function modifications. The compound's ability to interact with nucleic acids enables researchers to examine methylation processes that are crucial for understanding cellular mechanisms and therapeutic interventions.
Contemporary pharmaceutical research has identified significant applications for this compound in developing antibacterial polymers and advanced wound dressing materials. Studies demonstrate that quaternization reactions involving this compound can produce polymeric materials with enhanced antimicrobial properties, achieving inhibition rates of 80-98% against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. These findings represent substantial advances in antimicrobial material development, where traditional approaches often fall short of achieving such comprehensive bacterial inhibition.
The compound's modern significance extends to its role in polymer chemistry, where it serves as a precursor for synthesizing quaternary ammonium acrylic monomers. Research indicates that these monomers can undergo free radical polymerization to produce polymeric materials with potent antibacterial activities, demonstrating yields exceeding 90% under optimized reaction conditions. Such applications highlight the compound's importance in developing next-generation antimicrobial materials for medical and industrial applications.
Properties
IUPAC Name |
2-bromo-N,N-dimethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRUVSDIZTZFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951281 | |
| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2862-39-7 | |
| Record name | (2-Bromoethyl)dimethylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis, suggesting that its targets could vary depending on the specific reaction it is used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Analysis
Biochemical Properties
2-Bromo-N,N-dimethylethanamine hydrobromide plays a significant role in biochemical reactions due to its ability to act as a methylating agent. It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to various substrates. This interaction is crucial in the study of methylation processes, which are essential for gene regulation and protein function. Additionally, this compound can interact with nucleic acids, leading to modifications that affect gene expression and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modifying key signaling molecules, thereby altering cellular responses to external stimuli. This compound can also affect gene expression by inducing or repressing the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This interaction can lead to the formation of reactive intermediates, which may further interact with other cellular components. Additionally, this compound can affect the levels of specific metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components. This can result in its accumulation in certain cellular compartments or tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments, such as the nucleus or mitochondria, where it can exert its effects. The localization of this compound can influence its activity and function, as different cellular environments provide distinct biochemical contexts.
Biological Activity
2-Bromo-N,N-dimethylethanamine hydrobromide, with a molecular formula of CHBrN and a molecular weight of 232.94 g/mol, is a quaternary ammonium salt that has garnered attention in various biochemical research contexts. This compound serves as an important methylating agent and interacts with several biological pathways, impacting cellular processes significantly.
The compound is known for its role as a methylating agent , which facilitates the transfer of methyl groups to substrates, influencing gene regulation and protein function. Specifically, it interacts with methyltransferases , enzymes crucial for methylation processes. This interaction can lead to modifications in nucleic acids, affecting gene expression and stability.
Cellular Effects
Research indicates that this compound influences various cell signaling pathways by modifying key signaling molecules. Such modifications can alter cellular responses to external stimuli, impacting gene transcription and metabolic processes. The compound's effects on cellular metabolism arise from its interactions with metabolic enzymes, which can modify metabolic flux and energy production .
Molecular Mechanisms
At the molecular level, this compound binds to biomolecules such as proteins and nucleic acids. This binding can either inhibit or activate enzymes based on the nature of the interaction. Moreover, it can induce changes in gene expression by modifying transcription factors or chromatin structure, thus influencing overall cellular activity.
Dosage Effects in Animal Models
Studies have shown that the biological effects of this compound vary significantly with dosage:
- Low Doses : Induce specific biochemical changes without significant toxicity.
- High Doses : Can lead to toxic effects, including cellular damage and disruption of normal physiological processes. Research indicates a threshold effect where a certain dosage is necessary to elicit measurable biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly through its interactions with cytochrome P450 enzymes , which are crucial for oxidative metabolism. This interaction can generate reactive intermediates that may further interact with other cellular components, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells are mediated by various mechanisms, including interactions with transporters and binding proteins. Its chemical properties influence its solubility and affinity for specific cellular components, leading to accumulation in particular cellular compartments.
Subcellular Localization
The localization of this compound within cells is determined by targeting signals that direct it to specific compartments such as the nucleus or mitochondria. This localization is crucial for its activity and function since different cellular environments provide distinct biochemical contexts.
Case Study 1: Methylation Effects in Cancer Research
In a study examining the effects of methylation on cancer cell lines, researchers found that treatment with this compound resulted in altered expression levels of tumor suppressor genes. The compound induced hypermethylation of specific promoter regions, leading to reduced transcriptional activity of these genes.
Case Study 2: Neurotransmitter Regulation
Another investigation focused on the role of this compound in neurotransmitter regulation within neuronal cells. The study demonstrated that this compound could enhance the release of certain neurotransmitters by modulating signaling pathways associated with synaptic transmission .
Scientific Research Applications
Organic Synthesis
2-Bromo-N,N-dimethylethanamine hydrobromide is primarily utilized as a reagent in organic synthesis. Its role as a methylating agent allows it to facilitate the transfer of methyl groups to various substrates, which is crucial in the formation of new compounds. This property enables researchers to explore different biochemical pathways and synthesize novel chemical entities that may exhibit unique biological activities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Methylation | Transfers methyl groups to substrates via nucleophilic substitution. |
| Alkylation | Reacts with nucleophiles to form new carbon-nitrogen bonds. |
| Synthesis of Amines | Utilized in the preparation of various amines through substitution reactions. |
Biochemical Research
The compound's ability to act as a methylating agent also makes it significant in biochemical research. It interacts with enzymes such as methyltransferases, which are essential for regulating gene expression and protein function.
Cellular Effects
Research indicates that this compound can influence cellular processes by:
- Modifying cell signaling pathways.
- Altering gene transcription.
- Interacting with metabolic enzymes, thus affecting metabolic flux.
Pharmaceutical Applications
In pharmaceutical contexts, this compound is often used as an excipient in drug formulations. Its properties can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Neurotransmitter Regulation
A study highlighted the role of this compound in neurotransmitter regulation within neuronal cells. It was observed that this compound could enhance the release of neurotransmitters by modulating synaptic transmission pathways, suggesting potential applications in neuropharmacology.
Mechanistic Insights
At the molecular level, this compound exerts its effects through various mechanisms:
- Binding to Biomolecules : It can bind to proteins and nucleic acids, altering their structure and function.
- Enzyme Modulation : The compound can inhibit or activate enzymes based on its interactions.
- Gene Expression Regulation : It may modify transcription factors or chromatin structure, influencing overall cellular activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-N,N-dimethylethanamine hydrobromide
- CAS No.: 2862-39-7
- Molecular Formula : C₄H₁₁Br₂N
- Molecular Weight : 232.94 g/mol .
Applications :
This compound is widely used as a key intermediate in organic synthesis. For example:
- Fluorescent Probes: Synthesizes AIE (aggregation-induced emission)-active theranostic agents like TPE–TMX, which target cancer cells .
- Photoactivatable Raman Probes: Used in the preparation of Me-Lyso, a cyclopropenone-caged probe for subcellular imaging .
- Polymer Chemistry: Acts as a chain-transfer agent in the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), where its decomposition during MALDI-TOF MS analysis has been studied .
Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares this compound with structurally related quaternary ammonium bromides:
Reactivity and Functional Group Analysis
Alkyl Group Influence :
- The dimethyl variant (2-bromo-N,N-dimethylethanamine HBr) exhibits faster nucleophilic substitution due to reduced steric hindrance compared to the diethyl analogue .
- The morpholine derivative (4-(2-bromoethyl)morpholine HBr) shows altered solubility and hydrogen-bonding capabilities due to the oxygen atom in the heterocyclic ring .
Halogen Effects :
Biological Activity :
- The diethyl variant (CAS 1069-72-3) is utilized in synthesizing fenvaleramide, a platelet aggregation inhibitor, whereas the dimethyl variant is preferred for fluorescence-based applications .
Preparation Methods
Direct Bromination of N,N-Dimethylethanolamine with Hydrobromic Acid
The most common and straightforward method involves the conversion of N,N-dimethylethanolamine to 2-Bromo-N,N-dimethylethanamine hydrobromide by treatment with hydrobromic acid (HBr). This reaction proceeds via substitution of the hydroxyl group by bromide under acidic conditions.
- N,N-Dimethylethanolamine is added dropwise to concentrated hydrobromic acid at controlled low temperatures (0–10 °C) to prevent side reactions.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product precipitates as the hydrobromide salt and can be isolated by filtration and washing with cold acetone or similar solvents.
- The crude product may be purified by recrystallization or extraction techniques.
This method is analogous to the synthesis of 2-bromoethylamine hydrobromide from ethanolamine and hydrobromic acid, which achieves high yield (~99%) and purity (~99.5%) under carefully controlled conditions. The similarity suggests that the dimethylamino analog can be prepared similarly.
Bromination Using Pyridinium Bromide Perbromide or Dioxane Dibromide
An alternative approach reported in experimental literature involves the bromination of N,N-dimethylethanolamine using brominating agents such as pyridinium bromide perbromide or dioxane dibromide in pyridine solvent.
- Pyridine acts as a solvent and base to facilitate bromination.
- The brominating agent selectively replaces the hydroxyl group with bromine.
- This method is adapted from procedures used for related compounds like 3-bromoindole derivatives.
- The reaction conditions need to be optimized to avoid over-bromination or side reactions.
This approach provides a controlled bromination environment, potentially yielding cleaner products without the need for strong acids like hydrobromic acid.
Salt Formation and Purification
After bromination, the free base 2-bromo-N,N-dimethylethanamine is typically converted to its hydrobromide salt to improve stability and handling.
- The hydrobromide salt can be formed by treatment with hydrobromic acid.
- To isolate the free amine, the hydrobromide salt is stirred with saturated sodium carbonate solution and extracted into an organic solvent such as ethyl acetate.
- The organic layer is separated, dried, and evaporated to yield the free amine.
- This step is important when the free base is required for subsequent reactions.
Considerations on Reaction Conditions and Yields
Research Findings and Practical Notes
- The bromoalkyl group in this compound is highly reactive, allowing substitution by nucleophiles to form diverse derivatives, which is valuable in organic synthesis and pharmaceutical research.
- The compound is water-soluble and stable as the hydrobromide salt, facilitating its use in aqueous media.
- Handling requires caution due to irritant properties and potential toxicity associated with alkyl bromides.
- The preparation methods are well-established in patent literature and academic research, with variations depending on the desired purity and scale.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of N,N-dimethylethanolamine | Hydrobromic acid, 0–10 °C, stirring hours | Formation of hydrobromide salt |
| 2 | Alternative bromination | Pyridinium bromide perbromide or dioxane dibromide in pyridine | Cleaner bromination |
| 3 | Salt isolation and free base extraction | Saturated Na2CO3, ethyl acetate extraction | Free base isolation |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives using 2-bromo-N,N-dimethylethanamine hydrobromide?
- Methodological Answer : The compound is commonly used in nucleophilic substitution reactions. For example, in the synthesis of Me-Lyso (a cyclopropenone derivative), it reacts with phenolic intermediates in dimethylformamide (DMF) at 70°C under basic conditions (K₂CO₃) for 1 hour, achieving a 76% yield after column chromatography (7% MeOH in DCM) . Key parameters include temperature control, stoichiometric excess of the bromoamine reagent (2:1 molar ratio), and purification via liquid-liquid extraction followed by chromatography.
Q. How should this compound be stored and handled to ensure stability?
- Methodological Answer : The compound is hygroscopic and sensitive to moisture. Storage at room temperature in airtight containers under inert gas (e.g., nitrogen) is recommended to prevent decomposition. Safety protocols from CIL emphasize using fume hoods, gloves, and eye protection due to its potential irritancy .
Q. What spectroscopic techniques are effective for characterizing intermediates derived from this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical. For example, HRMS (ESI) confirmed the molecular ion peak of Me-Lyso ([C₄₁H₄₀O₂P]⁺) with a mass error of 0.6 ppm . MALDI-TOF MS can also track end-group decomposition in polymers, where loss of 2-bromo-N,N-dimethylethanamine is observed during cyclization .
Advanced Research Questions
Q. How does this compound participate in coupling reactions for drug development?
- Methodological Answer : It serves as a key intermediate in synthesizing imidazole-based drugs. For instance, Trifenagrel (a platelet aggregation inhibitor) was synthesized via condensation with aldehydes under optimized catalytic conditions (e.g., Co(acac)₂/Ag₂O), achieving 72% yield . Mechanistic studies suggest its bromine atom facilitates nucleophilic displacement, while the dimethylamino group stabilizes transition states.
Q. What computational methods predict the electronic properties of derivatives synthesized from this compound?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G** is recommended. These methods evaluate bond dissociation energies and charge distribution, critical for understanding reactivity in substitution reactions . For correlation-energy calculations, the Colle-Salvetti formula adapted for electron density functionals provides <5% error in atomic and molecular systems .
Q. How does the compound’s decomposition during MALDI-TOF MS analysis affect polymer end-group characterization?
- Methodological Answer : During MALDI-TOF analysis of PDMAEMA polymers, the compound undergoes thermal decomposition via cleavage of the C-Br bond, releasing 2-bromo-N,N-dimethylethanamine and forming cyclic byproducts. Isotope distribution simulations (e.g., using m/z 595.2755 for [C₄₁H₄₀O₂P]⁺) confirm this mechanism, necessitating careful data interpretation to avoid misassignment of end groups .
Q. What strategies mitigate side reactions when using this reagent in multi-step syntheses?
- Methodological Answer : Pre-activation of the bromoamine with a crown ether (e.g., 18-crown-6) enhances nucleophilicity in polar aprotic solvents like DMF. Quenching unreacted starting materials with saturated NH₄Cl minimizes side products, as demonstrated in the synthesis of TPE–TMX (an AIE-active theranostic agent) .
Q. How does steric hindrance from the dimethylamino group influence substitution reactivity?
- Methodological Answer : The dimethylamino group induces steric and electronic effects. Kinetic studies show that bulky substituents slow SN2 reactions but favor elimination pathways in protic solvents. Computational modeling (e.g., using Gaussian basis sets) quantifies steric contributions, aiding in reaction optimization .
Q. What safety assessments are required for labs handling this compound?
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
